Basicity Suppression: 2,6-Di-tert-butylaniline Exhibits a 19-Fold Lower Acidity Constant Than 2,6-Diisopropylaniline
The predicted pKa of 2,6-di-tert-butylaniline is 2.97 ± 0.10 , compared to 4.25 ± 0.10 for 2,6-diisopropylaniline and 3.89 for 2,6-dimethylaniline . The 1.28 log unit difference corresponds to approximately 19-fold lower acidity for the diisopropyl analog. This dramatic reduction in basicity arises from steric inhibition of solvation and protonation at the ortho-tert-butyl-substituted amino group, which is far more pronounced than with isopropyl or methyl substituents.
| Evidence Dimension | Basicity (pKa of conjugate acid) |
|---|---|
| Target Compound Data | pKa = 2.97 ± 0.10 (predicted) |
| Comparator Or Baseline | 2,6-Diisopropylaniline: pKa = 4.25 ± 0.10 (predicted); 2,6-Dimethylaniline: pKa = 3.89 (experimental, 25 °C) |
| Quantified Difference | ΔpKa = 1.28 (vs. 2,6-diisopropylaniline); ΔpKa = 0.92 (vs. 2,6-dimethylaniline) |
| Conditions | Predicted values using ACD/Labs or similar software; experimental value for 2,6-dimethylaniline at 25 °C |
Why This Matters
Lower basicity minimizes undesired acid-base side reactions in sensitive catalytic cycles and polymer formulations, making 2,6-di-tert-butylaniline the preferred choice when proton scavenging must be avoided.
